Ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane derivatives This compound features a cyclobutane ring substituted with an ethyl ester group, an aminomethyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction where a suitable amine reacts with a halogenated cyclobutane derivative.
Esterification: The carboxylic acid group on the cyclobutane ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides can react with the aminomethyl group under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The aminomethyl group can form hydrogen bonds and ionic interactions, while the ester group can undergo hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate: Lacks the two methyl groups, resulting in different steric and electronic properties.
Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both the aminomethyl and ethyl ester groups on a cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-4-13-8(12)10(7-11)5-9(2,3)6-10/h4-7,11H2,1-3H3 |
InChI Key |
CGLPBTCTHZXXJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(C)C)CN |
Origin of Product |
United States |
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